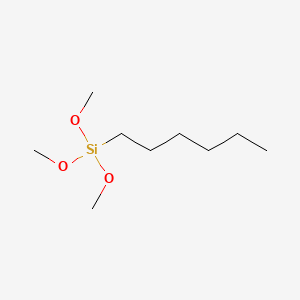

Hexyltrimethoxysilane

Descripción general

Descripción

Hexyltrimethoxysilane is an organosilicon compound with the chemical formula C9H22O3Si. It is a colorless, clear liquid with a molecular weight of 206.35 g/mol. This compound is widely used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials. It is known for its hydrophobic properties and is often used in applications requiring water repellency .

Métodos De Preparación

Hexyltrimethoxysilane can be synthesized through various methods. One common method involves the hydrosilylation reaction between hexene and trimethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid, and can be carried out under mild conditions .

In industrial settings, this compound is produced by reacting hexyl alcohol with trimethoxysilane in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants .

Análisis De Reacciones Químicas

Hydrolysis and Condensation Reactions

HTMS undergoes hydrolysis followed by condensation, forming siloxane networks. These reactions are pH-dependent and follow distinct mechanisms:

Acid-Catalyzed Mechanism

- Hydrolysis : Protonation of methoxy groups increases silicon's electrophilicity, enabling nucleophilic attack by water. This forms silanol (Si–OH) intermediates while releasing methanol .

- Condensation : Silanol groups condense via an -like mechanism, forming siloxane (Si–O–Si) bonds :

Base-Catalyzed Mechanism

- Hydrolysis : Deprotonation of water generates hydroxyl ions, which directly attack silicon in a bimolecular -Si mechanism .

- Condensation : Silanolate ions (Si–O⁻) react with neutral silanols, forming highly branched networks .

Key Influencing Factors

| Parameter | Acidic Conditions | Alkaline Conditions |

|---|---|---|

| Rate of Hydrolysis | Slower | Faster |

| Network Structure | Linear/less branched | Highly branched |

| Catalyst | HCl, acetic acid | NH₃, NaOH |

| Data synthesized from . |

Hydrosilylation Reactions

HTMS is synthesized via hydrosilylation, where trimethoxysilane reacts with hexene in the presence of a platinum catalyst (e.g., chloroplatinic acid) :Optimized Conditions :

Surface Modification Reactions

HTMS modifies inorganic substrates (e.g., silica, metals) through covalent bonding:

Reaction Steps

- Hydrolysis : Methoxy groups convert to silanols.

- Hydrogen Bonding : Silanols form hydrogen bonds with surface –OH groups.

- Covalent Bonding : Heating (120°C) induces condensation, creating Si–O–substrate bonds .

Performance Metrics

| Substrate | Contact Angle (°) | Hydrolysis Time (h) | Curing Temp (°C) |

|---|---|---|---|

| Silica | 110–120 | 1–2 | 120 |

| Glass | 105–115 | 1–2 | 120 |

| Data from . |

Stability and Reactivity with Moisture

HTMS reacts vigorously with water, releasing methanol :Hazard Considerations :

- Methanol release necessitates ventilation and PPE .

- Storage: Anhydrous conditions (<0.1% moisture) to prevent premature hydrolysis .

Catalytic and Solvent Effects

Reaction kinetics are highly sensitive to catalysts and solvents:

Hydrolysis Rate Constants

| Catalyst | Solvent | pH | (M⁻¹s⁻¹) |

|---|---|---|---|

| HCl | Methanol | 2 | |

| NaOH | Water | 12 | |

| Data from . |

Solvent Polarity Impact

Aplicaciones Científicas De Investigación

Chemistry

Hexyltrimethoxysilane serves as a coupling agent in the synthesis of hybrid materials. It improves the mechanical properties and hydrophobicity of silica particles, making them more compatible with organic solvents. The compound is often employed in the production of water-repellent coatings for construction materials like concrete and masonry .

Biology

In biological research, this compound is utilized to modify the surfaces of nanoparticles, enhancing their compatibility with biological systems. Studies have shown that HTMS-modified surfaces exhibit favorable properties for cell adhesion, which is crucial for drug delivery applications. For instance, HTMS has been incorporated into micellar formulations for paclitaxel delivery, improving drug solubility and cellular uptake .

Medicine

This compound is also applied in creating biocompatible coatings for medical devices. Its ability to modify surfaces enhances the interaction between the devices and biological tissues, potentially improving patient outcomes in various medical applications.

Industrial Applications

In industrial settings, this compound is widely used to create hydrophobic coatings that protect materials from moisture damage. It plays a vital role in enhancing the durability of construction materials and is utilized in various consumer products that require water resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Coupling agent for hybrid materials | Improved adhesion and mechanical properties |

| Biology | Surface modification for nanoparticles | Enhanced cell adhesion and drug delivery efficiency |

| Medicine | Biocompatible coatings for medical devices | Improved interaction with biological tissues |

| Industry | Water-repellent coatings | Protection against moisture damage |

Case Study 1: Drug Delivery Systems

In a study involving paclitaxel delivery using HTMS-modified micelles, researchers found that these formulations not only improved drug solubility but also facilitated rapid cellular uptake. The controlled release mechanism allowed sustained drug availability while minimizing initial cytotoxic effects.

Case Study 2: Surface Modification

Another study focused on modifying silica nanoparticles with this compound to enhance their interaction with cancer cells. The findings indicated that HTMS-modified particles significantly increased the specificity and efficacy of drug delivery systems targeting malignant cells, emphasizing the importance of surface chemistry in therapeutic applications .

Mecanismo De Acción

The primary mechanism by which hexyltrimethoxysilane exerts its effects is through the formation of siloxane bonds. When this compound hydrolyzes, it forms silanol groups that can condense to create siloxane bonds. These bonds are responsible for the hydrophobic properties of the compound and its ability to improve the adhesion between organic and inorganic materials .

In surface modification applications, this compound reacts with the hydroxyl groups on the surface of inorganic materials, forming a covalent bond. This reaction imparts hydrophobicity to the surface and enhances its compatibility with organic materials .

Comparación Con Compuestos Similares

Hexyltrimethoxysilane is similar to other alkylalkoxysilanes, such as octyltrimethoxysilane and vinyltrimethoxysilane. it has unique properties that make it suitable for specific applications:

Octyltrimethoxysilane: This compound has a longer alkyl chain compared to this compound, which provides greater hydrophobicity.

Vinyltrimethoxysilane: This compound contains a vinyl group, which allows it to participate in polymerization reactions.

Similar compounds include:

- Octyltrimethoxysilane

- Vinyltrimethoxysilane

- Trimethoxy(octyl)silane

- Trichloro(octadecyl)silane

This compound stands out due to its optimal balance of hydrophobicity and mechanical properties, making it a versatile compound for various applications.

Actividad Biológica

Hexyltrimethoxysilane (HTMS) is an organosilane compound that has garnered attention for its potential applications in various biological contexts, particularly in drug delivery systems and as a surface modifier in biomedical materials. This article explores the biological activity of HTMS, highlighting its interactions with cells, biocompatibility, and applications in drug delivery.

This compound is characterized by its hydrophobic alkyl chain (hexyl group) and three methoxy groups attached to a silicon atom. This structure allows HTMS to modify surfaces and enhance the hydrophobicity of materials, which is crucial for various biomedical applications.

Biological Activity

1. Cell Adhesion and Biocompatibility

Research has demonstrated that HTMS-modified surfaces exhibit favorable properties for cell adhesion. A study involving atomic force microscopy (AFM) assessed the adhesion of HTMS-modified silica particles to B16F10 melanoma cells. The results indicated that while hydrophobicity influenced adhesion, positively charged surfaces showed significantly higher adhesive forces compared to negatively charged or hydrophobic surfaces . This suggests that HTMS can be effectively used to enhance the specificity of drug delivery systems.

2. Drug Delivery Applications

HTMS has been utilized in the formulation of drug delivery systems due to its ability to improve the dispersibility of nanoparticles in hydrophobic environments. For instance, HTMS-modified nanoparticles have been shown to encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability . In vitro studies have reported that drug-loaded micelles containing HTMS exhibited controlled release profiles and maintained high cell viability (approximately 87% after 24 hours) before inducing cytotoxicity at later time points .

3. Cytotoxicity Studies

A significant aspect of evaluating the biological activity of HTMS involves assessing its cytotoxic effects. In studies where cells were exposed to HTMS-modified nanoparticles, it was observed that even at high concentrations (up to 100 μg/mL), cell viability remained above 93% for certain formulations . However, higher concentrations led to increased apoptosis, indicating a dose-dependent relationship between HTMS concentration and cytotoxicity.

Data Table: Summary of Biological Activity Findings

Case Studies

Case Study 1: Drug Delivery Systems

In a notable application, HTMS was incorporated into micellar formulations for paclitaxel delivery. The study demonstrated that these micelles not only improved the solubility of paclitaxel but also facilitated rapid cellular uptake, leading to effective cytotoxicity against cancer cells after prolonged incubation . The controlled release mechanism ensured sustained drug availability while minimizing initial cytotoxic effects.

Case Study 2: Surface Modification

Another study explored the use of HTMS in modifying silica nanoparticles for enhanced interaction with malignant cells. The findings revealed that HTMS-modified particles could significantly increase the specificity and efficacy of drug delivery systems targeting cancer cells, emphasizing the importance of surface chemistry in therapeutic applications .

Propiedades

IUPAC Name |

hexyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWLNMOIEMTDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89885-27-8 | |

| Record name | Silane, hexyltrimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89885-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7062825 | |

| Record name | Hexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, hexyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3069-19-0 | |

| Record name | Hexyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, hexyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AUI936HIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.